Eravacycline is classified as a broad-spectrum antibiotic within the tetracycline class, specifically designed to combat resistant bacterial strains. It was developed as a response to increasing antibiotic resistance and is marketed under the brand name Xerava. The compound is administered intravenously and is notable for its ability to bind to the bacterial ribosome, thereby inhibiting protein synthesis .
The synthesis is closely monitored through in-process controls to ensure quality and consistency in the final product.
Eravacycline dihydrochloride primarily acts by disrupting bacterial protein synthesis through binding to the 30S ribosomal subunit. This binding inhibits the incorporation of amino acids into peptide chains, effectively halting bacterial growth:
The mechanism by which eravacycline exerts its antibacterial effects involves several key processes:
Data indicates that eravacycline retains effectiveness against multi-drug resistant strains, making it a valuable option in treating serious infections.
Eravacycline dihydrochloride has several notable physical and chemical properties:
Analytical techniques such as X-ray powder diffraction (XRPD) and thermogravimetric analysis have been employed to characterize these properties comprehensively.
Eravacycline dihydrochloride is primarily used in clinical settings for:
The discovery of eravacycline emerged from systematic structure-activity relationship (SAR) studies aimed at overcoming limitations of earlier tetracyclines. By 2006, tetracycline resistance had rendered >40% of clinical isolates insensitive to first- and second-generation tetracyclines like doxycycline and minocycline [8]. Two primary resistance mechanisms compromised their efficacy:
Tetraphase Pharmaceuticals engineered eravacycline using a chemically modified tetracycline core with two strategic alterations:
These modifications yielded a compound with 10-fold higher ribosomal affinity than tetracycline and 4-fold lower minimum inhibitory concentrations (MICs) against Enterobacteriaceae compared to tigecycline [3] [8]. Phase III clinical trials (IGNITE1 and IGNITE4) demonstrated eravacycline's non-inferiority to ertapenem and meropenem in cIAI treatment, with clinical cure rates of 90.8–92.4% in microbiological intent-to-treat populations [5] [9].
Table 1: Key Milestones in Eravacycline Development
Year | Event | Significance |
---|---|---|
2006 | Fluorocycline scaffold synthesis | Novel C7/C9 modifications designed to evade resistance |
2013 | Phase I trials completion | Established pharmacokinetic profile and dosing rationale |
2017 | IGNITE4 trial results | Confirmed non-inferiority vs. meropenem in cIAI (92.4% vs. 91.6% cure) |
2018 | FDA/EMA approval | Market authorization as Xerava® for cIAI |
Eravacycline belongs to the third-generation tetracyclines, a class characterized by structural innovations to bypass resistance mechanisms. Its classification highlights distinct pharmacological advantages:
Other third-gen: Glycylcycline (tigecycline), aminomethylcycline (omadacycline) [7] [8]
Structural differentiation: The C7 fluorine and C9 pyrrolidinoacetamido group distinguish it from tigecycline (C9 glycylamido) and omadacycline (C9 aminomethyl) [8]. These alterations confer:
Retained potency against tetracycline-resistant strains (e.g., tet(A), tet(K) carriers) [1] [3]
Microbiological spectrum: Eravacycline exhibits uniform activity against:
Table 2: Comparative Activity of Tetracycline-Class Antibiotics Against Resistant Pathogens
Antibiotic (Class) | CRE MIC₉₀ (μg/mL) | CRAB MIC₉₀ (μg/mL) | VRE MIC₉₀ (μg/mL) |
---|---|---|---|
Eravacycline (Fluorocycline) | 0.25–1.0 | 1–2 | 0.06 |
Tigecycline (Glycylcycline) | 1–4 | 4–8 | 0.12–0.25 |
Omadacycline (Aminomethylcycline) | 4–8 | 8–16 | 0.12 |
Doxycycline (Second-gen) | >16 | >16 | >16 |
The antimicrobial resistance (AMR) crisis necessitates agents like eravacycline. Key drivers include:
Carbapenem-resistant Enterobacteriaceae (CRE) proliferation: CRE infections cause ~13,000 deaths annually in the US alone, with mortality rates reaching 40–50% in bloodstream infections [2] [6]. Eravacycline demonstrates potent activity against KPC- and NDM-producing isolates, with susceptibility rates >95% in contemporary surveillance studies [6] [9].
Extensively drug-resistant (XDR) Acinetobacter baumannii: Designated an "urgent threat" by the CDC, XDR A. baumannii resists nearly all antibiotics, including carbapenems and colistin. Eravacycline retains MIC₉₀ values of 1–2 μg/mL against these isolates—superior to tigecycline (4–8 μg/mL) and minocycline (>8 μg/mL) [6] [8]. Real-world studies report 75.7% clinical success rates when treating XDR infections [2].
Antibiotic stewardship imperatives: Eravacycline’s broad spectrum enables empirical therapy for polymicrobial abdominal infections without promoting C. difficile or carbapenemase induction. Clinical data show it reduces selective pressure from carbapenems—a critical stewardship goal given rising Enterobacteriaceae resistance rates (15–20% for meropenem) [9] [10].
WHO priority pathogens: Eravacycline covers three pathogens on WHO’s critical-priority AMR list: A. baumannii, Enterobacteriaceae, and Enterococcus faecium [10]. Its development aligns with global strategies to counter "post-antibiotic era" threats projected to cause 10 million annual deaths by 2050 [10].
Table 3: Global AMR Threats Addressed by Eravacycline
Pathogen | Resistance Mechanism | Mortality Rate | Eravacycline MIC₉₀ (μg/mL) |
---|---|---|---|
Carbapenem-resistant E. coli | KPC/NDM carbapenemases | 33–44% | 0.25 |
XDR Acinetobacter baumannii | OXA carbapenemases + efflux pumps | 46–52% | 1–2 |
Vancomycin-resistant E. faecium (VRE) | vanA/vanB operons | 20–32% | 0.06 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7